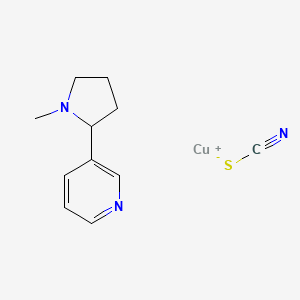
Copper, (3-(1-methyl-2-pyrrolidinyl)pyridine-N(sup 1))(thiocyanato-S)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotine, compd with copper(I) thiocyanate (1:1) is a coordination compound formed by the interaction of nicotine, a well-known alkaloid, with copper(I) thiocyanate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotine, compd. with copper(I) thiocyanate (1:1) typically involves the reaction of nicotine with copper(I) thiocyanate in an appropriate solvent. One common method is to dissolve nicotine in a solvent such as ethanol or methanol and then add copper(I) thiocyanate to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound. The resulting product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for nicotine, compd. with copper(I) thiocyanate (1:1) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotine, compd. with copper(I) thiocyanate (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The thiocyanate ligand can be substituted with other ligands, resulting in the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized nicotine derivatives, while substitution reactions can produce new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Nicotine, compd. with copper(I) thiocyanate (1:1) has several scientific research applications:
Chemistry: The compound is studied for its coordination chemistry and potential use as a catalyst in various chemical reactions.
Biology: Research explores its interactions with biological molecules and potential effects on cellular processes.
Medicine: The compound’s potential therapeutic applications are investigated, particularly in relation to its interaction with nicotinic acetylcholine receptors.
Wirkmechanismus
The mechanism of action of nicotine, compd. with copper(I) thiocyanate (1:1) involves its interaction with nicotinic acetylcholine receptors. Nicotine acts as an agonist at these receptors, leading to the activation of various signal transduction pathways. The presence of copper(I) thiocyanate may influence the binding affinity and specificity of nicotine for these receptors, potentially modulating its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other metal-nicotine complexes, such as those formed with copper(II) salts, zinc, and other transition metals. These compounds share some chemical properties but may differ in their coordination geometry, stability, and reactivity .
Uniqueness
Nicotine, compd. with copper(I) thiocyanate (1:1) is unique due to the specific interaction between nicotine and copper(I) thiocyanate, which may result in distinct chemical and biological properties. This uniqueness can be attributed to the specific coordination environment and the potential for unique reactivity and applications .
Eigenschaften
CAS-Nummer |
64092-20-2 |
|---|---|
Molekularformel |
C11H14CuN3S |
Molekulargewicht |
283.86 g/mol |
IUPAC-Name |
copper(1+);3-(1-methylpyrrolidin-2-yl)pyridine;thiocyanate |
InChI |
InChI=1S/C10H14N2.CHNS.Cu/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2-1-3;/h2,4,6,8,10H,3,5,7H2,1H3;3H;/q;;+1/p-1 |
InChI-Schlüssel |
RQTZKERIULRKOO-UHFFFAOYSA-M |
Kanonische SMILES |
CN1CCCC1C2=CN=CC=C2.C(#N)[S-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
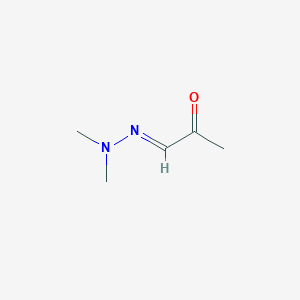
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

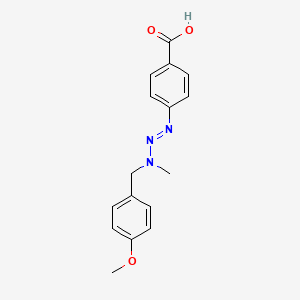
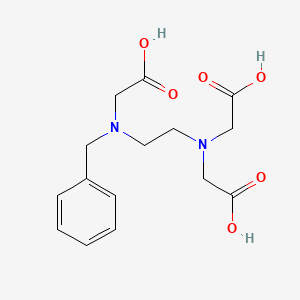
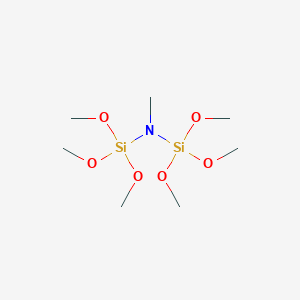


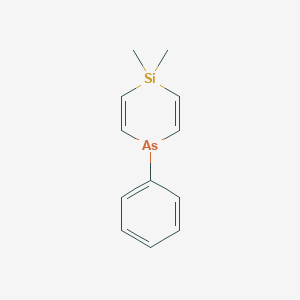
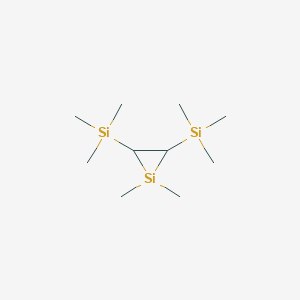
![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)

